molecular formula C15H20O9 B1159280 Methyl 3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate CAS No. 72500-11-9

Methyl 3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate

Cat. No.: B1159280
CAS No.: 72500-11-9
InChI Key:
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Description

Methyl 3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate is a complex organic compound characterized by its unique structure, which includes a benzoate ester linked to a glycosylated moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate typically involves the esterification of 3-methoxy-4-hydroxybenzoic acid with a glycosyl donor. The reaction is often catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid, to facilitate the esterification process. The glycosyl donor, which contains the 3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl group, is usually prepared separately and then reacted with the benzoic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of solid acid catalysts can be employed to enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups of the glycosyl moiety. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol. Sodium borohydride is a typical reducing agent used for this purpose.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles such as thiols or amines can replace the methoxy group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, often under mild heating.

    Reduction: Sodium borohydride in methanol or ethanol, typically at room temperature.

    Substitution: Thiols or amines in the presence of a base like sodium hydroxide, under reflux conditions.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes depending on the extent of oxidation.

    Reduction: Conversion to the corresponding alcohol, such as 3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzyl alcohol.

    Substitution: Formation of thiol or amine derivatives, such as 3-thio-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate.

Scientific Research Applications

Chemistry

In chemistry, Methyl 3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate is used as a model compound for studying esterification and glycosylation reactions. Its complex structure makes it an excellent candidate for exploring reaction mechanisms and optimizing synthetic routes.

Biology

Biologically, this compound is investigated for its potential antioxidant properties due to the presence of multiple hydroxyl groups. It is also studied for its role in cellular signaling pathways and its potential as a bioactive molecule in various biological assays.

Medicine

In medicine, research focuses on the compound’s potential therapeutic effects, including anti-inflammatory and anticancer activities. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.

Industry

Industrially, this compound is explored for its use in the formulation of pharmaceuticals and nutraceuticals. Its stability and bioactivity are key factors in its application in these fields.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-methoxy-4-hydroxybenzoate: Lacks the glycosylated moiety, making it less complex and potentially less bioactive.

    Ethyl 3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate: Similar structure but with an ethyl ester instead of a methyl ester, which can affect its reactivity and biological activity.

    Methyl 3-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate: Lacks the methoxy group, which can influence its chemical properties and interactions.

Uniqueness

Methyl 3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate is unique due to its combination of a benzoate ester and a glycosylated moiety, providing a distinct set of chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and interactions, making it a versatile compound in scientific research.

Properties

IUPAC Name

methyl 3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O9/c1-21-9-5-7(14(20)22-2)3-4-8(9)23-15-13(19)12(18)11(17)10(6-16)24-15/h3-5,10-13,15-19H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INSAQPSCUXYJAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OC)OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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